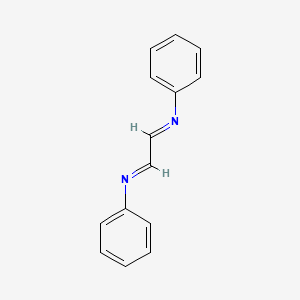

Benzenamine, N,N'-1,2-ethanediylidenebis-

Descripción

Significance of Bis-Schiff Bases in Organic Chemistry and Materials Science

Bis-Schiff bases are a significant class of organic compounds due to their synthetic flexibility and the unique properties of the C=N group. jmest.org These compounds are notable for their ability to form stable complexes with a wide array of metal ions, acting as excellent chelating agents. jmest.orgelectrochemsci.org This property is particularly enhanced when functional groups like hydroxyl (-OH) or sulfhydryl (-SH) are located near the azomethine group, facilitating the formation of stable five or six-membered rings with the metal ion. jmest.org

The applications of bis-Schiff bases and their metal complexes are extensive and varied, spanning catalysis, materials science, and medicinal chemistry. zu.edu.pk In the realm of catalysis, these complexes are utilized in various chemical reactions, including oxidation, reduction, and polymerization. zu.edu.pk The metal ion within the complex often provides the necessary electron transfer for the reaction, while the Schiff base ligand can modulate the metal's reactivity. zu.edu.pk They also show catalytic activity in the hydrogenation of olefins and are used in biomimetic catalytic reactions. jmest.org

In materials science, bis-Schiff base metal complexes serve as precursors for synthesizing metal-containing materials such as metal-organic frameworks (MOFs). zu.edu.pk MOFs are porous materials with high surface areas, making them suitable for applications like gas storage, catalysis, and drug delivery. zu.edu.pk The inherent properties of Schiff bases, such as high mechanical resistance, good optoelectronic properties, and thermal stability, make them valuable in the development of new materials. taylorandfrancis.com

Furthermore, bis-Schiff bases have been investigated for a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. zu.edu.pknih.gov Their ability to form complexes with metals is often linked to their enhanced biological activity. researchgate.net

Below is a table summarizing the key application areas of bis-Schiff bases:

| Field | Specific Applications | Key Properties Utilized |

| Catalysis | Oxidation, reduction, polymerization, hydrogenation of olefins, biomimetic reactions. zu.edu.pkjmest.org | Ability to stabilize metal ions in various oxidation states, tunable electronic and steric properties. zu.edu.pk |

| Materials Science | Precursors for Metal-Organic Frameworks (MOFs), development of optoelectronic materials. zu.edu.pktaylorandfrancis.com | High thermal stability, mechanical resistance, porosity in derived structures. zu.edu.pktaylorandfrancis.com |

| Medicinal Chemistry | Antibacterial, antifungal, anticancer, and anti-inflammatory agents. zu.edu.pknih.gov | Ability to chelate metal ions, structural similarity to biological molecules. zu.edu.pkjmest.org |

| Sensors | Cation carriers in potentiometric sensors for specific metal ions. jmest.org | Excellent selectivity, sensitivity, and stability for particular metal ions. jmest.org |

Historical Context and Evolution of Research on Glyoxal-Derived Bis-Imines

The foundation for the study of bis-imines was laid by the German chemist Hugo Schiff, who first described the synthesis of compounds containing a carbon-nitrogen double bond in 1864. zu.edu.pknih.gov These compounds, formed from the condensation of primary amines with carbonyl compounds, were subsequently named Schiff bases in his honor. nih.gov

The specific use of glyoxal (B1671930) in reactions with primary amines has been a subject of study for a considerable time, although early research was sometimes hampered by the undefined quality of commercially available glyoxal. google.com Glyoxal, the simplest dialdehyde (B1249045), provides a direct route to the formation of bis-Schiff bases, also known as diimines, through its reaction with two equivalents of a primary amine. google.com

Early investigations into the reactions of glyoxal with aromatic primary amines were documented in the chemical literature, laying the groundwork for understanding the formation and properties of glyoxal-derived bis-imines. acs.org The development of high-purity glyoxal has since enabled more definitive studies of its chemistry with a variety of amines. google.com

Research in this area has evolved to include the synthesis and characterization of a wide range of glyoxal-derived bis-imines with different substituents on the amine component. This has allowed for the fine-tuning of the electronic and steric properties of the resulting ligands and their metal complexes. The study of these compounds has expanded from fundamental synthesis and characterization to exploring their applications in coordination chemistry and materials science.

Scope and Academic Relevance of Benzenamine, N,N'-1,2-ethanediylidenebis-

Benzenamine, N,N'-1,2-ethanediylidenebis-, as a specific example of a glyoxal-derived bis-imine, holds academic relevance primarily in the field of coordination chemistry. Its structure, featuring two imine functionalities and two phenyl groups, makes it a versatile ligand for coordinating with metal ions. The nitrogen atoms of the imine groups can donate their lone pair of electrons to form coordinate bonds with metal centers, leading to the formation of stable chelate rings.

The academic interest in this compound and its derivatives lies in several key areas:

Ligand Design and Synthesis: The synthesis of Benzenamine, N,N'-1,2-ethanediylidenebis- and its substituted analogues allows for the systematic study of how modifications to the ligand structure affect the properties of the resulting metal complexes. Researchers can introduce various substituents onto the phenyl rings to alter the electronic and steric environment around the metal coordination site.

Coordination Chemistry: A significant body of research focuses on the synthesis and characterization of metal complexes of Benzenamine, N,N'-1,2-ethanediylidenebis- and related ligands. rsc.org These studies often involve determining the stoichiometry, geometry, and stability of the complexes formed with a variety of transition metals and other metal ions.

Structural Studies: X-ray crystallography and other spectroscopic techniques are employed to elucidate the precise three-dimensional structures of these compounds and their metal complexes. nih.gov This provides valuable insights into bonding and the influence of the ligand on the coordination geometry of the metal.

Catalysis: The metal complexes of Benzenamine, N,N'-1,2-ethanediylidenebis- and its derivatives are investigated for their potential as catalysts in various organic transformations. The ability to tune the ligand structure allows for the optimization of catalytic activity and selectivity.

The table below provides an overview of the key research areas involving Benzenamine, N,N'-1,2-ethanediylidenebis- and its analogues:

| Research Area | Focus of Study | Techniques and Methodologies |

| Ligand Synthesis | Creation of novel bis-Schiff base ligands with tailored properties. | Organic synthesis, purification, and characterization (NMR, IR, Mass Spectrometry). |

| Coordination Chemistry | Formation and stability of metal-ligand complexes. rsc.org | Spectroscopic titrations, electrochemical methods, and computational studies. |

| Structural Analysis | Determination of molecular and crystal structures. nih.gov | Single-crystal X-ray diffraction, powder X-ray diffraction, and spectroscopic methods. |

| Catalysis | Evaluation of catalytic performance in organic reactions. | Reaction kinetics, product analysis (GC, HPLC), and mechanistic studies. |

The ongoing research into Benzenamine, N,N'-1,2-ethanediylidenebis- and related bis-Schiff bases continues to contribute to the fundamental understanding of coordination chemistry and the development of new functional materials and catalysts.

Structure

3D Structure

Propiedades

IUPAC Name |

N,N'-diphenylethane-1,2-diimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHVEIHCWHKZET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CC=NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475278 | |

| Record name | Benzenamine, N,N'-1,2-ethanediylidenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30834-75-4 | |

| Record name | Benzenamine, N,N'-1,2-ethanediylidenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Condensation Reactions with Aromatic Amines

The synthesis of Benzenamine, N,N'-1,2-ethanediylidenebis- is primarily achieved through the condensation reaction between an aromatic amine, specifically aniline (B41778), and a dicarbonyl compound, glyoxal (B1671930). This reaction forms the basis of conventional synthetic pathways.

Conventional Synthetic Pathways and Reaction Conditions

The traditional synthesis involves the direct reaction of two equivalents of aniline with one equivalent of glyoxal. This process typically requires heating the reactants, often in a suitable solvent, to facilitate the formation of the diimine product. The reaction proceeds through the nucleophilic attack of the amine groups of two aniline molecules on the carbonyl carbons of glyoxal, followed by the elimination of two molecules of water.

A general representation of this reaction is the condensation of anilines with α-diketones. A simple and convenient method for the synthesis of 1,4-diazabutadienes, such as Benzenamine, N,N'-1,2-ethanediylidenebis-, involves grinding glyoxal and anilines in the presence of an acid catalyst. lookchem.com

Role of Catalysis in Imine Formation (e.g., Acid Catalysis)

The formation of the imine bond in this condensation reaction is often accelerated by the presence of a catalyst, typically an acid. mdpi.com Acid catalysis plays a crucial role by protonating the carbonyl oxygen of glyoxal, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the aniline. mdpi.com This protonation enhances the reaction rate, leading to a more efficient synthesis of the diimine. Both Brønsted acids and Lewis acids can be employed to catalyze this type of reaction, with the choice of catalyst potentially influencing the reaction conditions and outcomes. mdpi.com The coordination of a Lewis or Brønsted acid to the imine's nitrogen atom increases its electrophilicity and enhances its reactivity toward electron-rich alkenes. mdpi.com

Solvent Effects and Reaction Optimization

The choice of solvent can significantly impact the yield and rate of the condensation reaction. Solvents that can azeotropically remove water, a byproduct of the reaction, are often favored as this drives the equilibrium towards the formation of the imine product. The polarity and boiling point of the solvent are critical parameters that need to be optimized to achieve the best results. For instance, in similar imine condensation reactions, solvents like dimethoxyethane (DME) have been shown to provide superior results compared to others like tetrahydrofuran (B95107) (THF), potentially due to better stabilization of reaction intermediates. nih.gov The use of conventional organic solvents is often critical for the target transformation. nih.gov

The table below illustrates the effect of different solvents on the yield of a related imine condensation reaction, highlighting the importance of solvent selection in optimizing the synthesis.

| Entry | Solvent | Yield (%) |

| 1 | Toluene (B28343) | 65 |

| 2 | Ethanol (B145695) | 50 |

| 3 | Acetonitrile | 58 |

| 4 | Dimethylformamide (DMF) | 72 |

| 5 | Dimethoxyethane (DME) | 82 |

| This table is a representative example based on findings for similar imine condensation reactions and illustrates the general principle of solvent effects. nih.gov |

Advanced Synthetic Strategies

To overcome some of the limitations of conventional synthetic methods, such as long reaction times and the use of volatile organic solvents, advanced synthetic strategies have been developed.

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govsemanticscholar.orgijnc.ir In the context of synthesizing Benzenamine, N,N'-1,2-ethanediylidenebis-, microwave irradiation can significantly reduce reaction times and improve yields. nih.govsemanticscholar.orgresearchgate.net This technique provides rapid and uniform heating of the reaction mixture, leading to a more efficient conversion of reactants to products. Furthermore, microwave-assisted synthesis often allows for reactions to be carried out under solvent-free conditions, contributing to a greener and more environmentally friendly process. unipr.it For example, a novel microwave-assisted method has been reported for producing anilines from activated aryl halides in high yields, which reduces reaction requirements and eliminates the need for organic solvents and catalysts. nih.govresearchgate.net

The following table compares conventional heating with microwave-assisted synthesis for a representative imine formation reaction.

| Method | Reaction Time (hours) | Yield (%) |

| Conventional Heating | 8 | 75 |

| Microwave-Assisted | 0.25 | 92 |

| This table is a representative example illustrating the typical advantages of microwave-assisted synthesis in similar chemical transformations. |

Continuous Flow Reactor Methodologies for Scalable Production

For the large-scale production of Benzenamine, N,N'-1,2-ethanediylidenebis-, continuous flow reactor technologies offer significant advantages over traditional batch processes. nih.gov Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency and higher yields. mdpi.com This methodology is particularly well-suited for exothermic reactions, as the high surface-area-to-volume ratio of the reactors allows for efficient heat dissipation. A continuous-flow approach has been reported for the generation and immediate reaction of N-chloramines, avoiding their difficult isolation and handling. nih.gov This highlights the potential for continuous flow in managing reactive intermediates and improving the safety and efficiency of chemical production. nih.govmdpi.com The development of such methodologies is crucial for the industrial-scale synthesis of this and other important chemical compounds.

Purification and Isolation Techniques for High-Purity Compounds

The synthesis of Benzenamine, N,N'-1,2-ethanediylidenebis- and related Schiff bases often yields products that require significant purification to remove unreacted starting materials, by-products, and solvents. The isolation of high-purity compounds is crucial for their subsequent use, particularly in coordination chemistry and catalysis, where impurities can significantly affect the properties and reactivity of the resulting metal complexes. inventi.in The stability of the imine bond is a key consideration during purification, as it is susceptible to hydrolysis, especially in the presence of moisture or acidic conditions. researchgate.net

Recrystallization is the most widely employed technique for the purification of solid Schiff bases. inventi.inresearchgate.net This method relies on the differential solubility of the compound and impurities in a given solvent or solvent mixture at varying temperatures. The choice of solvent is critical and is determined by the solubility profile of the specific Schiff base. inventi.in Ethanol, methanol, and mixtures of ethanol and water are commonly used for salen-type ligands. researchgate.netchemicalbook.com The process typically involves dissolving the crude product in a minimum amount of a suitable hot solvent and allowing the solution to cool slowly, leading to the formation of high-purity crystals. inventi.in The resulting precipitate is then collected by filtration and washed with a cold solvent to remove any remaining soluble impurities. chemicalbook.comresearchgate.net

Chromatographic techniques offer an alternative for purifying Schiff bases, especially when recrystallization is ineffective or when dealing with oily products. Column chromatography is a common choice; however, the acidic nature of standard silica (B1680970) gel can lead to the decomposition of acid-sensitive imines. researchgate.netresearchgate.net To mitigate this, neutral alumina (B75360) is often recommended as the stationary phase. researchgate.net Another approach is to use preparative reverse-phase chromatography, which can be gentler on the imine compound. researchgate.net For compounds that are particularly sensitive, specialized stationary phases like NH silica may be employed. researchgate.net The selection of the mobile phase (eluent) is tailored to the polarity of the compound to achieve effective separation.

Care must be taken during all purification and handling steps to minimize exposure to moisture and high temperatures, as these conditions can promote hydrolysis and thermal decomposition, reversing the formation of the Schiff base. researchgate.net Storing the purified compound in a sealed container under an inert atmosphere is advisable to maintain its stability. researchgate.net

Table 1: Summary of Purification Techniques for Salen-Type Schiff Bases

| Technique | Typical Solvents/Stationary Phase | Key Considerations | References |

|---|---|---|---|

| Recrystallization | Ethanol, Methanol, Ethanol/Water mixtures, Dry Benzene (B151609) | Most common method for solid products. Solvent choice is crucial for yield and purity. Slow cooling promotes larger, purer crystals. | inventi.inresearchgate.netchemicalbook.com |

| Column Chromatography | Neutral Alumina, NH Silica, Reverse-Phase Silica | Used for compounds that are difficult to recrystallize. Standard silica gel should be avoided due to its acidity, which can cause imine hydrolysis. | researchgate.netresearchgate.netnih.gov |

| Filtration and Washing | Cold Ethanol, Diethyl Ether | Used to collect the precipitated product after synthesis or recrystallization and wash away soluble impurities. | chemicalbook.comresearchgate.net |

| Drying | Air drying, Drying in vacuo | Removes residual solvent. Care must be taken to avoid excessive heat, which can cause decomposition. | researchgate.netresearchgate.net |

Mechanistic Insights into Imine Bond Formation Kinetics

The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde or ketone. researchgate.netshodhsagar.com This first step results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. researchgate.netiosrjournals.orgresearchgate.net This addition step is generally reversible.

The subsequent and often rate-determining step is the acid-catalyzed dehydration (elimination of water) of the unstable carbinolamine intermediate to form the stable C=N double bond of the imine. iosrjournals.orglibretexts.orgwjpsonline.com The acid catalyst protonates the hydroxyl group of the carbinolamine, converting it into a much better leaving group (H₂O). libretexts.org Loss of water generates a resonance-stabilized iminium ion. Finally, deprotonation of the nitrogen atom by a base (such as water or another amine molecule) yields the neutral imine product and regenerates the acid catalyst. libretexts.org

The kinetics of imine formation are highly dependent on the pH of the reaction medium. libretexts.org The reaction rate reaches a maximum at a weakly acidic pH, typically between 4 and 5. libretexts.orglibretexts.org This pH dependency can be explained by examining the requirements of the key mechanistic steps:

At high pH (alkaline conditions): There is an insufficient concentration of acid to effectively protonate the carbinolamine's hydroxyl group. libretexts.org This makes the elimination of water slow, and it often becomes the rate-limiting step. echemi.comstackexchange.com

At low pH (strongly acidic conditions): The amine nucleophile becomes protonated to form a non-nucleophilic ammonium (B1175870) salt (R-NH₃⁺). libretexts.orgwjpsonline.com This protonation prevents the initial nucleophilic attack on the carbonyl carbon, thereby inhibiting the reaction from starting. libretexts.orglibretexts.orgstackexchange.com

Table 2: Mechanistic Steps and Kinetic Factors in Imine Formation

| Step | Description | Key Species | Kinetic Influence | References |

|---|---|---|---|---|

| 1. Nucleophilic Addition | The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon. | Primary Amine, Carbonyl Compound, Carbinolamine (Tetrahedral Intermediate) | Inhibited by very low pH due to protonation of the amine, making it non-nucleophilic. | researchgate.netlibretexts.orgshodhsagar.com |

| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen, forming the neutral carbinolamine. | Zwitterionic intermediate, Carbinolamine | A rapid equilibrium step. | libretexts.orglibretexts.org |

| 3. Protonation of Hydroxyl Group | An acid catalyst protonates the hydroxyl group of the carbinolamine. | Carbinolamine, Acid Catalyst (H⁺), Protonated Carbinolamine | Crucial for making the -OH a good leaving group (-OH₂⁺). Slowed by high pH (insufficient acid). | libretexts.orglibretexts.org |

| 4. Dehydration (Elimination) | The protonated hydroxyl group leaves as a water molecule, forming an iminium ion. | Protonated Carbinolamine, Iminium Ion, Water | Often the rate-determining step. This step is acid-catalyzed. | libretexts.orgwjpsonline.com |

| 5. Deprotonation | A base removes a proton from the nitrogen to form the final neutral imine and regenerate the catalyst. | Iminium Ion, Base (e.g., H₂O), Imine (Schiff Base) | Leads to the final stable product. | libretexts.orglibretexts.org |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FTIR and Raman), and mass spectrometry offer complementary information, enabling a thorough characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of Schiff bases in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

For the related and extensively studied compound N,N'-bis(salicylidene)ethylenediamine, the ¹H NMR spectrum exhibits characteristic signals that confirm its structure. amazonaws.com A key signal is the resonance of the azomethine proton (-CH=N-), which typically appears as a singlet in the downfield region, often around 8.91 ppm. amazonaws.com The protons of the ethylene (B1197577) bridge (-CH₂-CH₂-) usually appear as a singlet as well, while the aromatic protons produce a complex multiplet pattern in their characteristic region. amazonaws.comchemicalbook.com The presence of a phenolic hydroxyl group in this specific analogue introduces a highly deshielded singlet, observed at approximately 12.92 ppm. amazonaws.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The imine carbon (C=N) signal is particularly diagnostic, appearing significantly downfield, for instance, at 160.93 ppm for N,N'-bis(salicylidene)ethylenediamine. amazonaws.com The carbons of the ethylene bridge and the aromatic rings resonate at chemical shifts typical for sp³ and sp² hybridized carbons, respectively. amazonaws.com Two-dimensional (2D) NMR techniques, such as HMBC, can be employed to establish long-range correlations between protons and carbons, further confirming the structural assignments. nih.gov

| Nucleus | Functional Group | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Phenolic (-OH) | 12.92 (singlet) |

| ¹H | Azomethine (-CH=N-) | 8.91 (singlet) |

| ¹H | Aromatic (Ar-H) | Multiplet |

| ¹³C | Phenolic (C-OH) | 164.51 |

| ¹³C | Azomethine (C=N) | 160.93 |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is highly effective for identifying the functional groups present in a molecule. researchgate.netnih.gov For Schiff bases of the Benzenamine, N,N'-1,2-ethanediylidenebis- type, the most prominent and diagnostic absorption band in the FTIR spectrum is that of the azomethine (C=N) stretching vibration. amazonaws.comresearchgate.net This band typically appears as a strong absorption in the region of 1600–1630 cm⁻¹. amazonaws.comresearchgate.net For example, in the N,N'-bis(salicylidene)ethylenediamine ligand, this band is observed at 1610 cm⁻¹. amazonaws.com Upon coordination to a metal ion, this band often shifts to a lower frequency, indicating the involvement of the imine nitrogen in the coordination. amazonaws.com

Other significant bands include the aromatic C-H stretching vibrations, which are typically observed above 3000 cm⁻¹, and the C-C aromatic stretching vibrations, which appear in the 1400 to 1600 cm⁻¹ range. amazonaws.commdpi.com The stretching vibrations of the aliphatic C-H bonds of the ethylene bridge are found in the 2800-3000 cm⁻¹ region. researchgate.net In derivatives containing phenolic groups, a broad O-H stretching band can be observed in the high-frequency region of 3200-2400 cm⁻¹. amazonaws.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3200-2401 | ν(O-H) | Medium, Broad |

| 3049 | ν(C-H) aromatic | Weak |

| 1610 | ν(C=N) azomethine | Strong |

| 1190 | ν(C-O) phenolic | - |

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. rsc.org Techniques such as electrospray ionization (ESI) are commonly used to generate molecular ions, such as the protonated molecule [M+H]⁺. amazonaws.com For N,N'-bis(salicylidene)ethylenediamine, with a molecular formula of C₁₆H₁₆N₂O₂, the expected molecular weight is 268.31 g/mol , which can be precisely confirmed by HRMS. chemicalbook.comchemsrc.com

Analysis of the fragmentation patterns observed in the mass spectrum provides valuable structural information. nih.gov For Schiff bases of this type, common fragmentation pathways may include the cleavage of the C-N bonds, the scission of the ethylene bridge, or the fragmentation of the aromatic rings. The identification of these characteristic fragment ions helps to piece together the molecular structure and corroborate the data obtained from other spectroscopic methods.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallographic analysis of derivatives of Benzenamine, N,N'-1,2-ethanediylidenebis- reveals key structural features. For instance, the structure of N,N′-Bis(3-methoxybenzylidene)ethane-1,2-diamine shows that the molecule adopts a twisted E configuration with respect to the C=N azomethine bond. nih.gov The bond lengths and angles are generally within the expected ranges for the corresponding bond types. The C=N double bond is a key feature, and its length provides insight into the imine character.

The conformation of the molecule is defined by its torsional angles. A significant feature is often the dihedral angle between the two phenyl rings, which indicates the degree of twisting in the molecule. In N,N′-Bis(3-methoxybenzylidene)ethane-1,2-diamine, this angle is 69.52 (5)°. nih.gov The planarity of the imino group with the aromatic ring is another important conformational aspect. nih.gov

| Parameter | Description | Value |

|---|---|---|

| Dihedral Angle | Between the two phenyl rings | 69.52 (5)° |

| Torsion Angle | C9–O1–C2–C1 | -179.56 (8)° |

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice, a study of the supramolecular structure. This packing is governed by various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π–π stacking interactions.

Conformational Dynamics and Isomerism Studies

The structural flexibility of Benzenamine, N,N'-1,2-ethanediylidenebis-, a Schiff base ligand, gives rise to a complex conformational landscape. The molecule's dynamics are primarily governed by isomerism around the imine bonds and rotational freedom of the terminal phenyl groups. These conformational properties are crucial as they can influence the ligand's coordination behavior with metal ions and the resulting properties of the metal complex.

Anti (E) Isomer: The phenyl group on the imine carbon and the ethylenediamine (B42938) backbone on the imine nitrogen are on opposite sides of the double bond. This configuration is generally considered to be the more stable, lower-energy form due to reduced steric hindrance. researchgate.net

Syn (Z) Isomer: The phenyl group and the ethylenediamine backbone are on the same side of the double bond. This arrangement is typically higher in energy.

Studies on related heterocyclic imines have shown that the anti-conformer is energetically favored over the syn-conformer. researchgate.net The energy barrier between these isomers is substantial enough to allow for their distinct existence under certain conditions. Interconversion from the more stable anti form to the higher-energy syn form can sometimes be achieved through external stimuli, such as UV light irradiation, with the molecule reverting to the thermodynamically stable anti-isomer upon removal of the stimulus. researchgate.net While specific experimental data for Benzenamine, N,N'-1,2-ethanediylidenebis- is not extensively detailed in the literature, the principles of C=N bond isomerism observed in other Schiff bases are directly applicable.

In addition to isomerism at the imine bond, the molecule exhibits conformational flexibility due to rotation around its single bonds. The most significant of these are the rotations of the terminal phenyl groups. The freedom of these groups to rotate is hindered by an energy barrier, which can be quantified experimentally and computationally. The primary rotations to consider are around the C-C bond connecting the phenyl ring to the imine carbon and the C-N single bond.

Research on analogous molecular structures provides insight into the magnitude of these rotational barriers. Computational studies, often employing Density Functional Theory (DFT), and experimental methods like variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the free energies of activation for these rotational processes. mdpi.comresearchgate.net

For example, DFT calculations on N-Benzhydrylformamides, which also contain phenyl groups attached to a nitrogen-containing framework, have estimated the rotational barrier for a phenyl group. mdpi.com Similarly, studies on other ortho-hydroxyaryl Schiff bases have calculated the energy barriers for the rotation of the phenol (B47542) group around the C–N bond. mdpi.com These values, while not specific to Benzenamine, N,N'-1,2-ethanediylidenebis-, provide a scientifically grounded approximation of the energy required for such conformational changes.

| Rotation Type | Analogous Compound Class | Method | Calculated Energy Barrier (kcal/mol) | Calculated Energy Barrier (kJ/mol) | Reference |

|---|---|---|---|---|---|

| Phenyl Group Rotation | N-Benzhydrylformamide | DFT | 3.06 | 12.80 | mdpi.com |

| Phenol Group Rotation (around C-N bond) | o-hydroxyaryl Schiff base | DFT | 1.67 - 2.15 | 7 - 9 | mdpi.com |

The data indicates that the barriers to rotation are relatively low, suggesting that the phenyl groups are not fixed in a single orientation at room temperature and that the molecule is conformationally dynamic in solution. The specific steric and electronic environment in Benzenamine, N,N'-1,2-ethanediylidenebis- would ultimately determine the precise values for its rotational barriers.

Coordination Chemistry of Benzenamine, N,n 1,2 Ethanediylidenebis and Its Metal Complexes

Ligand Design Principles and Coordination Modes

"Benzenamine, N,N'-1,2-ethanediylidenebis-," a type of Schiff base ligand, exhibits versatile coordination behavior, primarily dictated by the electronic and steric properties of its constituent parts. The design of this ligand and its derivatives is crucial for tuning the properties of the resulting metal complexes.

Chelation Properties of the Bis-Imine Moiety

The core of "Benzenamine, N,N'-1,2-ethanediylidenebis-" features a bis-imine (C=N) moiety, which is fundamental to its chelating ability. Schiff bases containing nitrogen and oxygen donor atoms are known to form stable complexes with metal ions. nanobioletters.com The lone pair of electrons on the imine nitrogen atoms makes them effective coordination sites. mocedes.org In many Schiff base complexes, the ligand acts as a bidentate or tetradentate chelating agent. nanobioletters.comresearchgate.net For instance, in similar structures, coordination to the metal center occurs via the deprotonated phenolate (B1203915) oxygen and the azomethine nitrogen atoms. researchgate.net

Influence of Substituents on Coordination Behavior

The coordination behavior of "Benzenamine, N,N'-1,2-ethanediylidenebis-" can be systematically modified by introducing substituents on the aniline (B41778) rings. These substituents can exert both electronic and steric effects, influencing the stability and reactivity of the metal complexes.

Electron-donating substituents on the aniline ring increase the electron density on the imine nitrogen atoms, enhancing their basicity and, consequently, their ability to coordinate to a metal center. researchgate.net This increased donor strength generally leads to the formation of more stable metal complexes. researchgate.net Conversely, electron-withdrawing groups decrease the electron density on the nitrogen atoms, weakening the ligand-metal bond and reducing the stability of the complex. researchgate.net

The position of the substituents also plays a critical role. Steric hindrance from bulky substituents near the coordination sites can influence the geometry of the resulting complex and may even prevent the coordination of certain metal ions. This principle is utilized in ligand design to control the coordination number and geometry around the metal center, which is crucial for applications in catalysis and material science.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with "Benzenamine, N,N'-1,2-ethanediylidenebis-" and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure, stoichiometry, and the oxidation state of the metal center.

Complexes with First-Row Transition Metals (e.g., Fe, Co, Ni, Cu, Zn)

"Benzenamine, N,N'-1,2-ethanediylidenebis-" and related Schiff base ligands readily form complexes with first-row transition metals. mdpi.com The synthesis of these complexes is often straightforward, involving the direct reaction of the ligand with metal salts like chlorides or acetates in alcoholic solutions. nih.govresearchgate.net

For example, iron complexes of similar Schiff bases have been synthesized and characterized. nih.gov Cobalt(II) complexes with related bis(imino)pyridine ligands have been prepared by reacting the ligand with CoCl2. nih.gov Similarly, nickel(II) and copper(II) complexes are readily accessible and have been studied for their structural and electronic properties. mdpi.com The resulting complexes often exhibit distinct colors, which are indicative of the d-d electronic transitions of the metal ion in the specific ligand field environment. mocedes.org

Characterization of these complexes typically involves infrared (IR) spectroscopy, where a shift in the C=N stretching frequency upon coordination provides evidence of the imine nitrogen binding to the metal. nanobioletters.com Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within the complex. mdpi.com

Table 1: Examples of First-Row Transition Metal Complexes with Related Schiff Base Ligands

| Metal Ion | Ligand Type | Proposed Geometry | Reference |

| Fe(III) | Salen-type | Octahedral | nih.gov |

| Co(II) | Bis(imino)pyridine | --- | nih.gov |

| Ni(II) | Salen-type | Square Planar | mdpi.com |

| Cu(II) | Salen-type | Square Planar | mdpi.com |

| Zn(II) | Schiff Base | --- | nih.gov |

Complexes with Precious Metals (e.g., Pd)

"Benzenamine, N,N'-1,2-ethanediylidenebis-" and its derivatives also form complexes with precious metals like palladium. researchgate.net A palladium(0) complex, [N,N'‐1,2‐ethanediylidenebis[2,6‐dimethylbenzenamine‐κN]][(3,4‐η)‐2,5‐furandione]palladium, has been synthesized by reacting N,N'-1,2-ethanediylidenebis(2,6-dimethylbenzenamine) with a palladium(0) source and maleic anhydride. researchgate.net These types of complexes are of interest for their potential applications in catalysis, such as cross-coupling reactions. researchgate.net The synthesis and characterization of palladium(II) complexes with various nitrogen-containing ligands are also well-documented, suggesting that "Benzenamine, N,N'-1,2-ethanediylidenebis-" can form stable Pd(II) complexes. nih.gov

Stoichiometry and Oxidation States of Metal Centers

The stoichiometry of the metal complexes formed with "Benzenamine, N,N'-1,2-ethanediylidenebis-" and related ligands depends on the coordination preferences of the metal ion and the nature of the ligand. Commonly observed stoichiometries include 1:1 and 1:2 metal-to-ligand ratios. nanobioletters.com In many cases, the ligand acts as a tetradentate donor, wrapping around a single metal ion to form a 1:1 complex.

The oxidation state of the metal center in these complexes can vary. For first-row transition metals, +2 and +3 oxidation states are common. For example, iron is often found in the +3 oxidation state in its Schiff base complexes, nih.gov while cobalt, nickel, and copper are typically in the +2 oxidation state. mdpi.comnih.gov The stability of a particular oxidation state is influenced by the electronic properties of the ligand. For instance, ligands with hard donor atoms like phenolate oxygen can stabilize higher oxidation states of the metal ion. researchgate.net The oxidation state of the metal can often be determined using techniques like cyclic voltammetry or by analyzing the electronic spectra of the complex.

Table 2: Common Oxidation States and Stoichiometries

| Metal | Common Oxidation State | Typical M:L Stoichiometry |

| Fe | +3 | 1:1 |

| Co | +2 | 1:1, 1:2 |

| Ni | +2 | 1:1 |

| Cu | +2 | 1:1 |

| Zn | +2 | 1:1 |

| Pd | 0, +2 | 1:1 |

Structural Analysis of Metal Complexes

The structural elucidation of metal complexes involving Benzenamine, N,N'-1,2-ethanediylidenebis- (a member of the salen-type Schiff base family) is critical to understanding their chemical reactivity and physical properties. X-ray crystallography and other spectroscopic methods have revealed a diversity of coordination environments, influenced by the nature of the metal ion, its oxidation state, and the presence of any ancillary ligands.

Coordination Geometries and Distortions (e.g., Square Planar, Tetrahedral, Trigonal Bipyramidal)

The tetradentate N₂O₂ or N₄ coordination sphere provided by salen-type ligands allows for the formation of complexes with various metal ions, typically resulting in four, five, or six-coordinate geometries. The most common geometries observed are square planar and octahedral.

For divalent transition metal ions like Ni(II), square planar coordination is frequently observed. In contrast, metal ions such as Co(II), Ni(II), and Mn(III) often adopt six-coordinate octahedral or distorted octahedral geometries. mocedes.orgresearchgate.netajpojournals.orgresearchgate.net For instance, complexes of a related Schiff base ligand with Co(II) and Ni(II) have been proposed to have an octahedral structure, where the Schiff base acts as a bidentate ligand with two molecules coordinating to the metal center along with two chloride ions. mocedes.org Similarly, Rhenium(I) tricarbonyl complexes with N,N′-bis(substituted benzylidene)ethane-1,2-diamine ligands exhibit a distorted octahedral geometry. researchgate.net

The addition of axial ligands or the coordination of solvent molecules can lead to five-coordinate geometries, such as square pyramidal or trigonal bipyramidal, or the more common six-coordinate distorted octahedral geometry. The specific geometry is a fine balance between the electronic configuration of the metal ion, steric factors imposed by the ligand and its substituents, and crystal packing forces.

| Metal Ion | Coordination Number | Typical Geometry | Reference |

|---|---|---|---|

| Ni(II) | 4 | Square Planar | researchgate.net |

| Ni(II) | 6 | Octahedral | mocedes.orgajpojournals.org |

| Co(II) | 6 | Octahedral | mocedes.orgajpojournals.org |

| Mn(III) | 6 | Octahedral | researchgate.net |

| Re(I) | 6 | Distorted Octahedral | researchgate.net |

| Cu(II) | 5 | Square Pyramidal | scirp.org |

| Cr(III) | 6 | Octahedral | scirp.org |

Metal-Ligand Bond Characterization

The coordination of Benzenamine, N,N'-1,2-ethanediylidenebis- to a metal center occurs through the lone pairs on the two imine (azomethine) nitrogen atoms. This formation of coordinate bonds is a key feature in the stability of the resulting complexes. The characterization of these metal-ligand bonds relies on techniques like infrared (IR) spectroscopy and single-crystal X-ray diffraction.

In IR spectroscopy, the C=N stretching frequency of the free Schiff base ligand is observed at a characteristic wavenumber. Upon coordination to a metal ion, this peak shifts, typically to a lower wavenumber. mocedes.org This shift is indicative of the donation of electron density from the azomethine nitrogen to the metal center, which weakens the C=N double bond and confirms the participation of the nitrogen atoms in coordination. mocedes.org

Chelate Ring Conformations and Strain

When the Benzenamine, N,N'-1,2-ethanediylidenebis- ligand coordinates to a metal center, it forms a five-membered chelate ring composed of the metal ion, the two imine nitrogen atoms, and the two carbon atoms of the ethylenediamine (B42938) bridge (M-N-C-C-N). This ring is not planar and adopts a puckered conformation to minimize steric strain.

Electronic Structure and Redox Properties of Metal Complexes

The electronic properties of metal complexes with Benzenamine, N,N'-1,2-ethanediylidenebis- and related ligands are of significant interest due to their potential applications in catalysis and materials science. The interaction between the metal d-orbitals and the ligand's π-system gives rise to a rich electronic structure that can be probed by spectroscopic and electrochemical techniques.

A key feature of many Schiff base ligands, particularly those derived from aromatic amines and aldehydes, is their potential to be "redox non-innocent". mdpi.com This means that the ligand itself can actively participate in redox reactions, acting as an electron reservoir. mdpi.comethz.ch Rather than the metal center being the sole site of oxidation or reduction, the ligand can be oxidized or reduced, often leading to the formation of stable ligand-based radicals. ethz.ch

This redox activity is due to the presence of electron-donating groups and an extended π-conjugated system. nih.gov The electronic structure of a complex might therefore be described as, for example, an intermediate spin metal(II) center antiferromagnetically coupled to a ligand-based radical, rather than a simple metal(III) center. ethz.ch

Cyclic voltammetry (CV) is a powerful technique used to study the redox behavior of these complexes. chemrxiv.org CV measurements can reveal the potentials at which the complex undergoes oxidation or reduction and whether these processes are reversible. Complexes with redox-active ligands can exhibit multiple, often reversible, one-electron transfer processes. nih.gov For example, a bis-amino-substituted N-heterocyclic carbene complex of copper was shown to feature two fully reversible one-electron transfer processes, which is characteristic of a redox-active ligand system. nih.gov This ability to access multiple stable oxidation states is a direct consequence of the ligand's ability to store and release electrons, which is a highly desirable property for catalytic applications. mdpi.com

Catalytic Applications and Reaction Mechanisms

Benzenamine, N,N'-1,2-ethanediylidenebis- as a Ligand in Homogeneous Catalysis

Benzenamine, N,N'-1,2-ethanediylidenebis-, a member of the α-diimine or Schiff base ligand family, serves as a versatile chelating agent in homogeneous catalysis. Its derivatives, featuring two nitrogen donor atoms, form stable complexes with a wide array of transition metals. These metal complexes are pivotal in mediating a variety of organic transformations due to the ligand's tunable steric and electronic properties. The core structure allows for systematic modifications, particularly on the aryl rings, enabling the fine-tuning of catalyst activity, selectivity, and stability.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination (C-N coupling), are fundamental methods for constructing carbon-carbon and carbon-nitrogen bonds, respectively. researchgate.netnih.gov The efficiency of these catalytic systems is highly dependent on the ligand coordinated to the palladium center. Ligands stabilize the metal, modulate its reactivity, and facilitate the elementary steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination.

While N-heterocyclic carbenes (NHCs) are widely recognized as effective ligands for these transformations, N,N-bidentate ligands like derivatives of Benzenamine, N,N'-1,2-ethanediylidenebis- also play a role. researchgate.netmdpi.com These diimine ligands can support palladium catalysts, enhancing their stability and influencing selectivity. For instance, the development of a bis(NHC)-Pd(II) complex based on a chiral diamine backbone has been reported for asymmetric Suzuki-Miyaura couplings. mdpi.com The modular nature of the Benzenamine, N,N'-1,2-ethanediylidenebis- scaffold allows for the synthesis of chiral variants, which are crucial for developing asymmetric cross-coupling methods to produce enantioenriched molecules. researchgate.netrsc.org

One of the most significant applications of Benzenamine, N,N'-1,2-ethanediylidenebis- and its substituted derivatives is in the field of olefin polymerization. seahipublications.org Late-transition metal complexes, particularly those of nickel(II) and palladium(II), featuring bulky α-diimine ligands are highly active catalysts for the polymerization of ethylene (B1197577) and α-olefins. These systems, often referred to as Brookhart-type catalysts, are notable for their ability to produce polyolefins with unique microstructures, including highly branched polymers, by a "chain-walking" mechanism.

The catalytic activity and the properties of the resulting polymer are profoundly influenced by the structure of the diimine ligand. For example, complexes of Group 4 metals (Ti, Zr, Hf) with [N,N] bidentate ligands have been extensively studied for their exceptional polymerization behaviors. mdpi.com The selection of the ligand, cocatalyst (typically methylaluminoxane, MAO), and polymerization conditions all affect the catalytic activity and polymer properties, such as molecular weight and tacticity. mdpi.com

Table 1: Ethylene Polymerization using Aniline-Derivative Based Pre-catalysts This table presents data on the polymerization of ethylene using pre-catalysts derived from substituted anilines, which form complexes structurally related to those of Benzenamine, N,N'-1,2-ethanediylidenebis-.

| Pre-catalyst Base | Cocatalyst | Polymer Yield (g) | Catalyst Activity (kg polymer/mol catalyst·h) |

|---|---|---|---|

| 2,6-dimethylaniline | MAO | 1.15 | 580 |

| 2,4,6-trimethylaniline | MAO | 0.98 | 490 |

Data adapted from research on ethylene polymerization conducted under 0.5 bar of ethylene pressure in toluene (B28343) for 30 minutes. seahipublications.org

The utility of metal complexes derived from Benzenamine, N,N'-1,2-ethanediylidenebis- and related Schiff base ligands extends beyond polymerization and cross-coupling. These catalysts are effective in a range of other organic reactions, including oxidation, reduction, and carbon-carbon bond formation.

For example, manganese(III) complexes incorporating bis-Schiff base ligands have demonstrated high efficiency in the catalytic epoxidation of olefins such as styrene (B11656) and cyclooctene. researchgate.net Using oxidants like iodosylbenzene (PhIO), these catalysts can achieve high conversion rates and selectivity for the corresponding epoxide. researchgate.net Similarly, nickel(II) and zinc(II) complexes bearing N,N'-bis(2-hydroxybenzyl)diethylenetriamine, a related ligand, have shown excellent catalytic activity in the Henry reaction, which involves the formation of a C-C bond between a nitroalkane and an aldehyde. mdpi.com

Table 2: Catalytic Epoxidation of Styrene with a Dinuclear Mn(III)-Schiff Base Complex This table shows the performance of a dinuclear Manganese(III) complex with a ligand related to Benzenamine, N,N'-1,2-ethanediylidenebis- in the epoxidation of styrene using different oxidants.

| Oxidant | Conversion (%) | Epoxide Selectivity (%) |

|---|---|---|

| PhIO | 95 | 92 |

| NaOCl | 70 | 65 |

Data reflects the higher efficiency observed when iodosylbenzene (PhIO) is used as the oxygen atom donor. researchgate.net

Design Principles for High-Performance Catalysts

The creation of highly active and selective homogeneous catalysts relies on the rational design of the ligand environment around the metal center. For catalysts based on the Benzenamine, N,N'-1,2-ethanediylidenebis- scaffold, performance is dictated by a combination of steric and electronic factors, as well as the potential for the ligand to cooperate with the metal during the reaction.

The steric and electronic properties of the Benzenamine, N,N'-1,2-ethanediylidenebis- ligand can be precisely controlled by introducing substituents on the N-aryl rings. rsc.org

Steric Effects : Placing bulky groups, such as isopropyl or methyl groups, at the ortho positions of the aryl rings creates a crowded environment around the metal center. cymitquimica.comchemicalbook.com This steric hindrance can influence the catalyst's selectivity, control the coordination of substrates, and prevent catalyst deactivation pathways like dimerization. In olefin polymerization, bulky substituents are known to decrease the rate of chain transfer relative to propagation, leading to higher molecular weight polymers. researchgate.net

Electronic Effects : The electron-donating or electron-withdrawing nature of substituents on the aryl rings alters the electron density at the metal center. rsc.org Electron-donating groups increase the electron density on the metal, which can enhance its reactivity in oxidative addition steps. Conversely, electron-withdrawing groups make the metal more electrophilic, which can be beneficial for activating substrates. This electronic tuning is critical for optimizing every step of a catalytic cycle.

Modern catalyst design increasingly exploits the concept of metal-ligand cooperativity (MLC), where the ligand is not a passive scaffold but an active participant in the reaction mechanism. uu.nl Instead of merely occupying space in the metal's coordination sphere, cooperative ligands can be involved in substrate activation, bond cleavage, and bond formation. nih.govethz.ch

In complexes with Benzenamine, N,N'-1,2-ethanediylidenebis- and its derivatives, cooperativity can manifest in several ways. The imine (C=N) bonds can be involved in redox processes, or the ligand backbone could be deprotonated/protonated to facilitate substrate activation. nih.gov For instance, in reactions involving hydrogen transfer, a nitrogen atom on the ligand might accept a proton from the substrate, facilitating its coordination to the metal. This bifunctional activation, involving both the acidic metal center and the basic ligand site, can significantly lower the activation energy of the reaction compared to a mechanism where the ligand is just a spectator. ethz.chnih.gov This cooperative approach provides a powerful strategy for developing highly efficient catalysts for challenging chemical transformations. uu.nl

Mechanistic Pathways of Catalytic Cycles

Complexes derived from Benzenamine, N,N'-1,2-ethanediylidenebis- and related salen-type ligands are renowned for their catalytic prowess in a variety of chemical transformations, including polymerization and asymmetric synthesis. chemimpex.comscirp.org The efficacy of these catalysts is deeply rooted in the mechanistic pathways of their catalytic cycles. Understanding these pathways, from the initial activation of a stable precatalyst to the intricate details of intermediate species and the factors that dictate reaction outcomes, is paramount for designing more efficient and selective catalytic systems. The tetradentate nature of these ligands, typically featuring a planar N2O2 or N2N2 coordination sphere, allows them to form stable and well-defined complexes with a multitude of metal ions, providing a versatile platform for catalytic applications. medcraveonline.com

Key Intermediates and Transition States

Once the active catalyst is formed, it enters the catalytic cycle, which proceeds through a series of key intermediates and transition states. The structure and reactivity of these transient species dictate the course and outcome of the reaction.

In many reactions catalyzed by metal-salen type complexes, the metal center is the locus of activity. For atom-transfer reactions, such as the epoxidation of olefins, the active catalyst reacts with a stoichiometric oxidant (e.g., iodosylbenzene, PhIO) to generate a high-valent metal-oxo intermediate. This oxenoid species is a key intermediate that subsequently transfers its oxygen atom to the olefin substrate. The geometry of the approach of the substrate to this intermediate, governed by the ligand's steric and electronic properties, determines the stereoselectivity of the reaction.

In the context of polymerization, the mechanism typically involves monomer coordination followed by insertion. During the ring-opening polymerization of lactide by metal-salen alkoxide complexes, the catalytic cycle involves the following key steps:

Coordination: The lactide monomer coordinates to the Lewis acidic metal center of the catalyst.

Nucleophilic Attack: The alkoxide group, which is part of the catalyst, attacks the carbonyl carbon of the coordinated monomer. This occurs via a transition state where the new C-O bond is forming and the acyl-oxygen bond of the lactide ring is breaking.

Insertion and Ring-Opening: The lactide ring opens and is inserted into the metal-alkoxide bond, elongating the polymer chain and regenerating the metal-alkoxide active site, which is now ready to coordinate the next monomer.

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the structures of these intermediates and transition states. nih.gov For instance, in lactide polymerization with achiral aluminum-salen catalysts, DFT calculations have shown that the flexible ligand framework can adopt a chiral conformation upon monomer coordination. nih.gov This induced chirality in the catalytic pocket creates diastereomeric transition states for the insertion of the two different lactide enantiomers (R- and S-lactide), providing a mechanism for stereocontrol even with an achiral catalyst. nih.gov

Factors Governing Catalytic Activity and Selectivity

The performance of a catalyst is measured by its activity (rate of reaction) and selectivity (preference for a particular product or stereoisomer). For catalysts based on Benzenamine, N,N'-1,2-ethanediylidenebis- ligands, these properties are governed by a delicate interplay of several factors.

Steric and Electronic Effects The substituents on the ligand framework exert profound control over the catalyst's behavior. nih.gov

Steric Hindrance: The size of the substituents near the metal center is a critical factor. nih.gov In the isoselective polymerization of lactide with indium salen catalysts, bulky ortho-substituents on the salicylaldehyde (B1680747) rings are essential for achieving high stereoselectivity. nih.gov Altering these groups, for example, from a tert-butyl to a less bulky methyl group, can significantly decrease the isoselectivity of the resulting polymer. nih.gov Conversely, in some olefin polymerization reactions, excessively bulky substituents can hinder the approach of the monomer to the active site, thereby reducing catalytic activity. nih.gov

Electronic Tuning: The electron-donating or electron-withdrawing nature of the substituents can modulate the Lewis acidity and redox potential of the metal center. This, in turn, influences its ability to coordinate substrates and its reactivity in key steps like oxidative addition or monomer insertion. nih.gov

Catalyst Aggregation The state of the catalyst in solution can significantly impact its performance. Aggregation of catalyst molecules can lead to the formation of less active or non-selective species. nih.gov As noted previously, dinuclear indium salen complexes are less active than their mononuclear counterparts in lactide polymerization. nih.gov Preventing this aggregation, for instance, by designing ligands that favor the formation of mononuclear species, is a key strategy for optimizing catalytic activity. nih.gov

Control of Polymer Microstructure (e.g., Branching Degree) In olefin polymerization, the catalyst structure can control the microstructure of the resulting polymer, including the degree of branching. Certain late-transition-metal catalysts supported by diimine ligands (structurally related to the title compound) can undergo a process known as "chain walking." mdpi.com In this process, the metal center can migrate along the polymer backbone before or after monomer insertion, which results in the formation of branches. The propensity for chain walking versus monomer insertion is influenced by the ligand structure, the metal, and the reaction conditions. For some nickel catalysts, the addition of a redox agent can inhibit the chain-walking ability of the active species, leading to a decrease in the branching density of the polyethylene (B3416737) produced. mdpi.com This provides a handle to tune the polymer properties from linear to branched by external stimuli.

The following table illustrates how modifying ligand structure affects catalyst performance in polymerization.

| Catalyst System | Ligand Modification | Observed Effect | Governing Factor | Reference |

|---|---|---|---|---|

| Indium Salen | Changing ortho-substituent from tert-butyl to methyl | Decreased isoselectivity in lactide polymerization | Steric Control | nih.gov |

| BIAN-type Nickel | Addition of CoCp_2 (reductant) | Decreased branching density in ethylene polymerization | Inhibition of Chain Walking | mdpi.com |

| Aluminum Salen | Flexible C_3-carbon bridge in ligand backbone | Adoption of a chiral conformation, enabling stereocontrol | Conformational Effects | nih.gov |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like Benzenamine, N,N'-1,2-ethanediylidenebis-, DFT calculations would be instrumental in elucidating its fundamental chemical and physical properties.

Geometry Optimization and Energetic Stability

A primary application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For Benzenamine, N,N'-1,2-ethanediylidenebis-, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. This optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

The energetic stability of the molecule would be assessed by its total electronic energy at the optimized geometry. A lower total energy indicates a more stable structure. Furthermore, frequency calculations are typically performed after geometry optimization to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as enthalpy, entropy, and Gibbs free energy, which are vital for predicting the spontaneity of reactions involving the molecule.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals, Charge Distribution)

The electronic properties of a molecule are governed by its molecular orbitals. DFT is particularly effective in calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For a related compound, Glyoxal (B1671930) Bis (N-Phenyl) Osazone, DFT calculations have been used to analyze these frontier orbitals. biomedres.us Similar analysis for Benzenamine, N,N'-1,2-ethanediylidenebis- would reveal its potential for charge transfer interactions and its electronic excitation properties.

The distribution of molecular orbitals would show the regions of electron density. For a π-conjugated system like Benzenamine, N,N'-1,2-ethanediylidenebis-, the HOMO is expected to be distributed over the π-system of the benzene (B151609) rings and the imine linkages, while the LUMO would also be located over these conjugated regions.

The charge distribution within the molecule can be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This would reveal the partial atomic charges on each atom, providing insight into the molecule's polarity and the nature of its chemical bonds.

Table 1: Illustrative Frontier Molecular Orbital Data

| Parameter | Illustrative Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Specific DFT calculations are required for accurate data for Benzenamine, N,N'-1,2-ethanediylidenebis-.

Electrostatic Potential Mapping for Reactive Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks.

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. For Benzenamine, N,N'-1,2-ethanediylidenebis-, these regions would likely be concentrated around the nitrogen atoms of the imine groups due to their lone pairs of electrons.

Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. These areas would likely be found around the hydrogen atoms of the benzene rings and the ethanediylidene bridge. The MEP map provides a clear, qualitative picture of the charge distribution and is a powerful predictor of intermolecular interactions. In a study of Glyoxal Bis (N-Phenyl) Osazone, the MEP plot was used to identify electron-rich and electron-poor regions, with blue indicating the strongest attraction and red indicating the strongest repulsion. biomedres.us

Advanced Computational Spectroscopic Predictions

Computational methods can also be used to predict various types of spectra, which can then be compared with experimental data to confirm the molecular structure and understand its properties in more detail.

Ab Initio Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Ab initio methods, such as those based on DFT, can be used to calculate the NMR chemical shifts of different nuclei (e.g., ¹H and ¹³C) in a molecule.

The calculation involves determining the magnetic shielding tensor for each nucleus in the presence of an external magnetic field. The isotropic shielding value is then used to calculate the chemical shift relative to a standard reference compound (e.g., tetramethylsilane, TMS).

For Benzenamine, N,N'-1,2-ethanediylidenebis-, theoretical NMR chemical shifts would be calculated for each unique proton and carbon atom in the molecule. Comparing these calculated shifts with experimental NMR data would provide strong evidence for the proposed structure. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational changes, providing deeper insight into the molecule's behavior in solution.

Table 2: Illustrative Calculated ¹H and ¹³C NMR Chemical Shifts

| Atom | Illustrative ¹H Chemical Shift (ppm) | Atom | Illustrative ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.2 - 7.8 | Aromatic C | 120 - 150 |

| Imine C-H | 8.1 - 8.5 | Imine C | 160 - 165 |

Note: These are illustrative chemical shift ranges for similar structural motifs. Accurate values require specific calculations for Benzenamine, N,N'-1,2-ethanediylidenebis-.

Simulation of Vibrational (IR, Raman) Spectra

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. DFT calculations can be used to predict the vibrational frequencies and intensities of a molecule's normal modes of vibration.

These calculations are typically performed after geometry optimization and involve computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies can be compared with experimental IR and Raman spectra. This comparison helps in the assignment of the observed spectral bands to specific vibrational modes, such as C=N stretching, C-H bending, and aromatic ring vibrations.

The simulated spectra serve as a valuable tool for interpreting experimental data and confirming the presence of specific functional groups within the molecule. For instance, the characteristic C=N stretching frequency of the imine groups in Benzenamine, N,N'-1,2-ethanediylidenebis- would be a key feature in both the calculated and experimental spectra.

Table 3: Illustrative Calculated Vibrational Frequencies

| Vibrational Mode | Illustrative Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch | 1620 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 |

Note: These are typical frequency ranges for the specified vibrational modes. Precise values for Benzenamine, N,N'-1,2-ethanediylidenebis- would require specific DFT calculations.

Prediction of Electronic Absorption (UV-Vis) Spectra and Electronic Transitions

The electronic absorption properties of Benzenamine, N,N'-1,2-ethanediylidenebis- and related Schiff bases can be effectively predicted using quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) is a widely employed method for this purpose due to its balance of accuracy and computational efficiency. scirp.org These calculations can determine the excitation energies, corresponding absorption wavelengths (λmax), and the intensity of electronic transitions (oscillator strength, f).

Theoretical studies on similar Schiff base ligands, often referred to as "salen" type ligands, reveal characteristic absorption bands in the UV-Vis region. researchgate.net Typically, intense bands observed in the ultraviolet region are assigned to π → π* transitions within the aromatic rings and the C=N imine groups. researchgate.net Lower energy bands, often appearing in the visible region, are generally attributed to n → π* transitions, involving the non-bonding electrons of the nitrogen atoms in the imine groups. researchgate.net

Computational models can simulate these spectra and provide a detailed assignment for each absorption band. For example, a TD-DFT calculation would yield data on the primary molecular orbitals involved in each electronic transition, confirming the nature of the excitation (e.g., HOMO → LUMO). The accuracy of these predictions can be enhanced by selecting appropriate functionals and basis sets and by including solvent effects in the calculation. scirp.org

| Transition Type | Typical Wavelength Region (nm) | Origin | Relative Intensity |

|---|---|---|---|

| π → π | ~250-350 | Electronic excitation within conjugated systems (aromatic rings, C=N bonds) | High |

| n → π | ~350-500 | Excitation of non-bonding electrons (e.g., nitrogen lone pair) to anti-bonding π* orbitals | Low to Medium |

Reaction Mechanism Elucidation through Computational Methods

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely pathway a reaction will follow.

A critical aspect of mechanistic studies is the localization of the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier. DFT calculations are frequently used to find the geometry of the TS and compute this barrier. rsc.org

For instance, in catalyzed reactions where Schiff base ligands like Benzenamine, N,N'-1,2-ethanediylidenebis- are used, computational studies can compare different potential mechanisms. A study on the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with various ligands demonstrated this capability. rsc.org DFT calculations were used to map out both mononuclear and binuclear catalytic pathways. The results showed that for most diimine and phosphorus ligands studied, the binuclear pathway was energetically favored due to a lower calculated activation energy compared to the mononuclear pathway. rsc.org This type of analysis provides fundamental insights into the catalyst's mode of action.

| Ligand Type | Mononuclear Pathway Activation Energy (kcal/mol) | Binuclear Pathway Activation Energy (kcal/mol) | Favored Pathway |

|---|---|---|---|

| Diimine (L1) | 15.1 | 7.6 | Binuclear |

| Diimine (L2) | 12.9 | 8.8 | Binuclear |

| Phosphorus (L5) | 13.0 | 9.3 | Binuclear |

The solvent in which a reaction or measurement is performed can have a profound impact on molecular properties and reactivity. Computational models can account for these effects in silico. The most common approaches are implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. researchgate.net Explicit models involve including a number of individual solvent molecules in the calculation, offering a more detailed picture at a higher computational cost.

Theoretical studies have shown that solvent polarity can significantly alter molecular geometries and electronic properties. nih.gov For example, upon photoexcitation, changes in intramolecular hydrogen bond strengths can be influenced by the solvent environment. In one study, the intramolecular hydrogen bond O-H···O was found to be enhanced upon photoexcitation, with the most significant structural changes (e.g., shortening of the H···O distance) observed in nonpolar aprotic solvents. nih.gov This demonstrates the crucial role of the solvent in modulating excited-state properties.

Molecular Dynamics Simulations for Conformational Space and Interactions

While quantum mechanical calculations are excellent for studying the electronic properties of a single molecular geometry, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. ulisboa.pt MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For a flexible molecule like Benzenamine, N,N'-1,2-ethanediylidenebis-, MD simulations can map its conformational space, identifying the most stable geometries and the energy barriers between them. These simulations typically employ a force field (e.g., OPLS-AA) to define the potential energy of the system. ulisboa.pt By running simulations in different environments (e.g., in a box of water or another solvent), one can study specific intermolecular interactions, such as hydrogen bonding with solvent molecules, and understand how the solvent structure forms around the solute.

Design of New Derivatives with Tuned Electronic and Optical Properties (e.g., Nonlinear Optics)

Computational chemistry serves as a powerful tool for the in silico design of new molecules with specific desired properties, reducing the need for lengthy and costly trial-and-error synthesis. This is particularly relevant in the field of materials science, such as in the development of materials with enhanced nonlinear optical (NLO) properties. mdpi.com NLO materials are crucial for applications in photonics and optoelectronics, including optical switching and data processing. scirp.org

The NLO response of a molecule is related to its hyperpolarizability (β). Quantum chemical calculations using DFT can accurately predict this property. researchgate.net By starting with a core structure like Benzenamine, N,N'-1,2-ethanediylidenebis-, chemists can computationally screen a library of new derivatives. This is often done by adding different functional groups, such as electron-donating groups (e.g., -NPh₂) and electron-withdrawing groups (e.g., -SO₂CF₃), to the molecular framework. mdpi.com These modifications can significantly alter the charge distribution and polarizability of the molecule, leading to a fine-tuning of its NLO response. This computational pre-screening allows researchers to identify the most promising candidates for synthesis and experimental validation. mdpi.com

Supramolecular Chemistry and Self Assembly

Non-Covalent Interactions in Solid-State and Solution (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Pi-Pi Stacking: The planar phenyl rings in Benzenamine, N,N'-1,2-ethanediylidenebis- are expected to engage in π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, are a significant driving force for the self-assembly of aromatic-containing molecules. The geometry of this stacking can vary, including face-to-face, parallel-displaced, and T-shaped arrangements, each contributing differently to the stability of the supramolecular architecture.